molecular formula C25H21O B2537388 Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- CAS No. 39968-84-8

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-

Cat. No. B2537388
CAS RN: 39968-84-8
M. Wt: 337.441
InChI Key: WCZFBVXUAPCUET-UHFFFAOYSA-N
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Description

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PMPP and is widely used in various applications, including organic synthesis, material science, and biological research.

Mechanism of Action

PMPP acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of PMPP is based on the interaction between the pyrylium moiety and the biological molecule. PMPP has a high affinity for biological molecules, which allows it to selectively bind to specific targets.
Biochemical and Physiological Effects:
PMPP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biological research.

Advantages and Limitations for Lab Experiments

PMPP has several advantages for lab experiments, including its high sensitivity and selectivity for biological molecules. PMPP is also a non-toxic compound, which makes it safe to use in biological research. However, PMPP has some limitations, including its limited solubility in water and its tendency to aggregate in solution.

Future Directions

There are several future directions for research on PMPP. One area of research is the development of new methods for synthesizing PMPP that are more efficient and cost-effective. Another area of research is the development of new applications for PMPP, including its use in medical diagnostics and drug discovery. Additionally, research on the interaction between PMPP and biological molecules could lead to the development of new probes for studying biological processes.

Synthesis Methods

The synthesis of PMPP is a complex process that involves several steps. The most common method of synthesizing PMPP is through the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate. This reaction results in the formation of PMPP, which can be purified through recrystallization. Other methods of synthesizing PMPP include the reaction of 4-methylphenyl lithium with 2,6-dibromo-4-phenylpyrylium tetrafluoroborate and the reaction of 4-methylphenyl magnesium bromide with 2,6-dibromo-4-(4-methylphenyl)pyrylium tetrafluoroborate.

Scientific Research Applications

PMPP has several scientific research applications, including its use as a fluorescent probe for the detection of biological molecules. PMPP has been used to detect proteins, nucleic acids, and lipids in biological samples. Additionally, PMPP has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. PMPP has also been used in material science research, where it has been used to synthesize conductive polymers and organic light-emitting diodes.

properties

IUPAC Name

2,6-bis(4-methylphenyl)-4-phenylpyrylium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZFBVXUAPCUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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